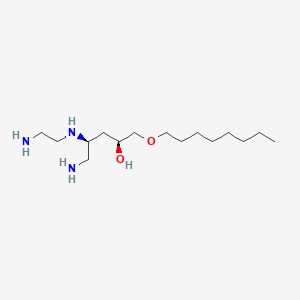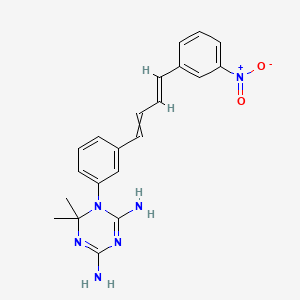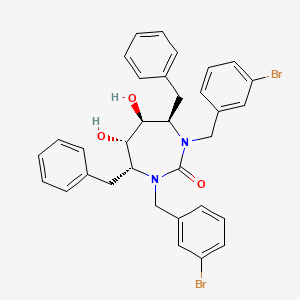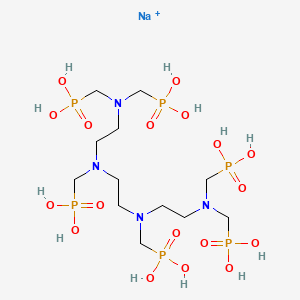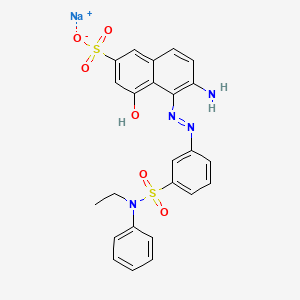
1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the class of naphthyridines. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a naphthyridine core, a piperazine ring, and a fluoro group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-dichlorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
Uniqueness
The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- lies in its specific structural features, such as the presence of an ethyl group and a fluoro group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
182868-92-4 |
|---|---|
Molecular Formula |
C17H21FN4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H21FN4O3/c1-4-21-8-12(17(24)25)14(23)11-5-13(18)16(20-15(11)21)22-6-9(2)19-10(3)7-22/h5,8-10,19H,4,6-7H2,1-3H3,(H,24,25) |
InChI Key |
KRKFQVXYIGNOAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CC(NC(C3)C)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


